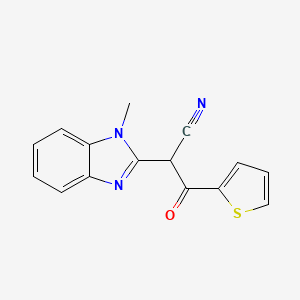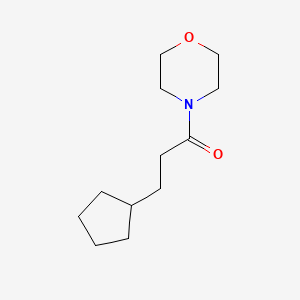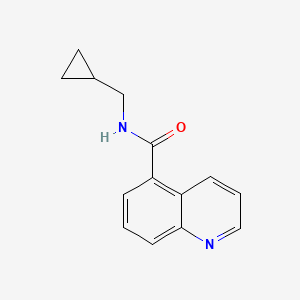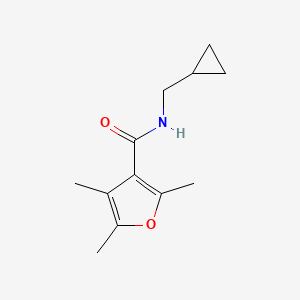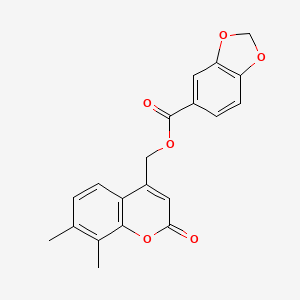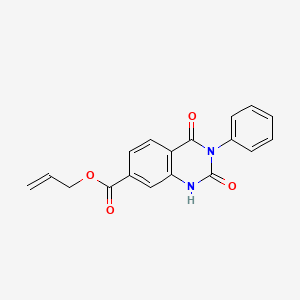
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate, also known as PDPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PDPC belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported the anticancer activity of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate against various cancer cell lines, including breast, lung, and colon cancer cells. prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. Moreover, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has also been reported to exhibit anti-inflammatory and antiviral properties, which further increases its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate is not fully understood, but several studies have suggested that it may act through multiple pathways. prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are overexpressed in various types of cancer and contribute to tumor growth and metastasis. Inhibition of MMP activity by prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate may therefore contribute to its anticancer activity. Moreover, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 activity by prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate can induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of MMPs and COX-2, and exhibit antiviral activity. In vivo studies have also shown that prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate can inhibit tumor growth in animal models of cancer. Moreover, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its bioavailability and pharmacokinetics have not been extensively studied, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help in understanding the biological processes that are affected by prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate and may lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and bioavailability of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate in vivo. This will help in determining the optimal dosage and administration route for prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate as a therapeutic agent. Moreover, future studies can also explore the potential of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate as a lead compound for the development of novel quinazoline derivatives with improved biological activity and pharmacokinetic properties.
Synthesemethoden
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate can be synthesized using a simple and efficient method involving the reaction of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction yields prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate as a white solid in high yields. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-2-10-24-17(22)12-8-9-14-15(11-12)19-18(23)20(16(14)21)13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGSLFIJZLIPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
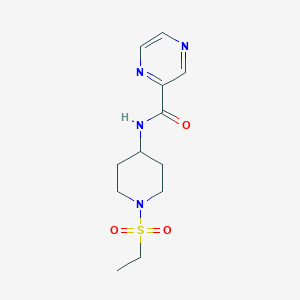

![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)


